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Introduction
Cryopreservation is the process of cooling and storing cells, tissues, or organs at very low

temperatures to maintain their viability and functionality for future use.[1] This technique is

indispensable in research, biotechnology, and medicine, enabling the long-term storage of

valuable cell lines, primary cells, and engineered tissues. The fundamental principle of

cryopreservation is to arrest biological time by significantly reducing the rates of metabolic and

chemical reactions that would otherwise lead to cell death.[1] Successful cryopreservation

hinges on minimizing the lethal intracellular ice crystal formation and the damaging effects of

increased solute concentrations during freezing and thawing.

This document provides a comprehensive, step-by-step guide to the liquid nitrogen
cryopreservation of cells. It includes detailed protocols for cell preparation, freezing, storage,

and thawing, as well as methods for assessing post-thaw cell viability and apoptosis.

Key Principles of Cryopreservation
The success of cell cryopreservation is governed by a delicate balance between cooling rates,

the choice of cryoprotective agents (CPAs), and proper handling techniques.

Cooling Rate: A slow and controlled cooling rate, typically around -1°C per minute, is crucial

for most mammalian cells.[2] This allows for gradual dehydration of the cells, minimizing the
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formation of large, damaging intracellular ice crystals.

Cryoprotective Agents (CPAs): These are substances that protect cells from the stresses of

freezing. They work by lowering the freezing point of the intracellular and extracellular

solutions, thereby reducing the amount of ice formed at any given temperature.[3] The most

commonly used CPAs are dimethyl sulfoxide (DMSO) and glycerol.[4]

Storage Temperature: For long-term preservation, cells must be stored at temperatures

below -130°C, the glass transition temperature of water.[5] Storage in the vapor phase of

liquid nitrogen (approximately -150°C to -196°C) is the standard practice to prevent sample

contamination and ensure stability.[6]

Thawing: Rapid thawing is as critical as slow freezing.[5] A quick thaw in a 37°C water bath

minimizes the time cells are exposed to hypertonic conditions and reduces the risk of ice

recrystallization, which can be lethal.[1]

Step-by-Step Cryopreservation Protocol
This protocol provides a general guideline for the cryopreservation of adherent and suspension

mammalian cells. Optimization for specific cell types may be required.

I. Preparation of Cells and Freezing Medium
Cell Health and Confluency: Use healthy, actively dividing cells with a viability of over 90%.

[7] For adherent cells, it is recommended to harvest them at 70-80% confluency.[8]

Harvesting:

Adherent Cells: Wash the cell monolayer with a calcium and magnesium-free phosphate-

buffered saline (PBS). Add a suitable dissociation agent (e.g., Trypsin-EDTA) and incubate

until the cells detach. Neutralize the dissociation agent with a serum-containing medium

and gently pipette to create a single-cell suspension.

Suspension Cells: Gently transfer the cell suspension to a sterile centrifuge tube.

Cell Counting and Viability Assessment: Perform a cell count and assess viability using the

Trypan Blue exclusion method (see Experimental Protocols section).
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Centrifugation: Centrifuge the cell suspension at a low speed (e.g., 100-200 x g) for 5-10

minutes to pellet the cells.[9]

Preparation of Freezing Medium: The most common freezing medium consists of a basal

culture medium supplemented with serum and a cryoprotectant. A typical formulation is:

90% Fetal Bovine Serum (FBS) + 10% DMSO

Alternatively, 70% complete growth medium + 20% FBS + 10% DMSO can be used.[10]

Note: Always add DMSO to the medium just before use and keep the freezing medium on

ice to minimize its toxicity to the cells.[4]

II. Freezing Procedure
Resuspension: Carefully remove the supernatant and resuspend the cell pellet in the pre-

chilled freezing medium at a final concentration of 1 x 10^6 to 1 x 10^7 viable cells/mL.[2]

Aliquoting: Dispense 1 mL of the cell suspension into sterile, pre-labeled cryogenic vials.

Controlled Cooling:

Place the cryogenic vials into a controlled-rate freezing container (e.g., Mr. Frosty™ or

CoolCell®).[2]

Transfer the freezing container to a -80°C freezer and leave it overnight. This will achieve

a cooling rate of approximately -1°C per minute.[2]

Long-Term Storage:

After 24 hours at -80°C, quickly transfer the cryogenic vials to a liquid nitrogen storage

tank for long-term preservation in the vapor phase.[6]

III. Thawing Procedure
Preparation: Prepare a 37°C water bath and pre-warm the complete growth medium for the

specific cell line.
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Rapid Thawing:

Retrieve a cryogenic vial from the liquid nitrogen tank, taking care to wear appropriate

personal protective equipment (PPE).

Immediately immerse the vial in the 37°C water bath, keeping the cap above the water

level to prevent contamination.

Gently agitate the vial until only a small sliver of ice remains.[7]

Cell Recovery:

Wipe the outside of the vial with 70% ethanol before opening it in a laminar flow hood.

Slowly transfer the thawed cell suspension into a sterile centrifuge tube containing 5-10

mL of pre-warmed complete growth medium. This helps to dilute the cryoprotectant.

Centrifuge the cells at a low speed (e.g., 100-200 x g) for 5-10 minutes.

Discard the supernatant containing the cryoprotectant and resuspend the cell pellet in

fresh, pre-warmed complete growth medium.

Plating and Incubation:

Transfer the cell suspension to a suitable culture vessel.

Incubate the cells under their optimal growth conditions. It is advisable to change the

medium after 24 hours to remove any residual cryoprotectant and dead cells.

Data Presentation: Quantitative Analysis of
Cryopreservation Parameters
The success of cryopreservation can be quantified by assessing cell viability and recovery

post-thaw. The following tables summarize quantitative data from various studies.

Table 1: Post-Thaw Viability of Vero Cells with Different Concentrations of DMSO and

Glycerol[1][11]
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Cryoprotectant Concentration Post-Thaw Viability (%)

Glycerol 2.5% 63%

5% 87.9%

10% 89.4%

15% 79%

DMSO 2.5% 61%

5% 73%

10% 75%

15% 53%

Table 2: Comparison of Post-Thaw Viability of Various Cell Lines with 10% DMSO vs. 10%

Glycerol[12][13]

Cell Line Cryoprotectant Post-Thaw Viability (%)

Vero 10% DMSO 60%

10% Glycerol 70%

Mouse Ehrlich Ascites Tumor 10% DMSO
Viability and transplantability

unaffected

10% Glycerol Failed to produce lethal tumors

Rat D23 Ascites Tumor 10% DMSO
Viability and transplantability

unaffected

10% Glycerol Failed to produce lethal tumors

Table 3: Effect of Cooling and Warming Rates on T-Cell Viability[14][15]
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Cooling Rate (°C/min) Warming Rate (°C/min)
Normalized Viable Cell
Number (relative to
standard protocol)

-1 113 (Rapid) ~1.0

-1 6.2 (Slow) ~1.0

-10 113 (Rapid) ~1.0

-10 6.2 (Slow) ~0.6

Table 4: Comparison of Commercial Cryopreservation Media on Mononuclear Leukocyte

Viability[10]

Cryopreservation Medium Cell Recovery (%) Post-Thaw Viability (%)

CryoStor® CS10 (CS) 78.0% 94.7%

90% FBS / 10% DMSO (FBS) 80.9% 92.6%

70% RPMI / 20% FBS / 10%

DMSO (RPMI)
72.5% 90.8%

Synth-a-Freeze™ (SF) 68.4% 88.4%

Experimental Protocols
Trypan Blue Exclusion Assay for Cell Viability
This method distinguishes between viable and non-viable cells based on membrane integrity.

[16]

Materials:

Cell suspension

0.4% Trypan Blue solution

Hemocytometer and coverslip
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Microscope

Pipettes and tips

Protocol:

Mix a small volume of your cell suspension with an equal volume of 0.4% Trypan Blue

solution (e.g., 20 µL of cells + 20 µL of Trypan Blue).

Incubate the mixture at room temperature for 1-2 minutes. Do not exceed 5 minutes as this

can lead to the staining of viable cells.[9]

Load 10 µL of the mixture into a clean hemocytometer.

Under a microscope, count the number of viable (clear, unstained) and non-viable (blue,

stained) cells in the four large corner squares of the hemocytometer grid.

Calculate the percentage of viable cells using the following formula: % Viability = (Number of

viable cells / Total number of cells) x 100

MTT Assay for Cell Proliferation and Viability
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an

indicator of cell viability and proliferation.[17][18]

Materials:

Cells cultured in a 96-well plate

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in

PBS)

MTT solvent (e.g., acidified isopropanol or DMSO)

Microplate reader

Protocol:
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Plate cells at the desired density in a 96-well plate and culture them under appropriate

conditions.

After the desired incubation period, add 10 µL of MTT solution to each well.

Incubate the plate for 2-4 hours at 37°C, allowing the viable cells to reduce the yellow MTT to

purple formazan crystals.

Carefully remove the culture medium from each well.

Add 100 µL of MTT solvent to each well to dissolve the formazan crystals.

Incubate the plate at room temperature in the dark for at least 2 hours, with gentle shaking.

Measure the absorbance at 570 nm using a microplate reader. The absorbance is directly

proportional to the number of viable cells.

Annexin V/Propidium Iodide (PI) Staining for Apoptosis
Detection by Flow Cytometry
This assay differentiates between viable, early apoptotic, late apoptotic, and necrotic cells.

Materials:

Cell suspension

Annexin V-FITC (or another fluorochrome conjugate)

Propidium Iodide (PI) staining solution

1X Binding Buffer

Flow cytometer

Protocol:

Harvest cells and wash them once with cold PBS.
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Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.[4]

Transfer 100 µL of the cell suspension to a flow cytometry tube.

Add 5 µL of Annexin V-FITC and 5 µL of PI staining solution to the cell suspension.

Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

Add 400 µL of 1X Binding Buffer to each tube.

Analyze the samples by flow cytometry within one hour.

Viable cells: Annexin V-negative and PI-negative

Early apoptotic cells: Annexin V-positive and PI-negative

Late apoptotic/necrotic cells: Annexin V-positive and PI-positive

Necrotic cells: Annexin V-negative and PI-positive

Signaling Pathways and Experimental Workflows
Cryopreservation induces cellular stress, which can trigger apoptosis (programmed cell death),

thereby reducing post-thaw viability.[5] Understanding the signaling pathways involved can lead

to strategies for improving cell survival.

Cryopreservation-Induced Apoptosis Signaling
Pathways
The stress of freezing and thawing can activate both the extrinsic (death receptor-mediated)

and intrinsic (mitochondrial-mediated) apoptotic pathways.[7][19]
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Caption: Cryopreservation-induced apoptosis signaling pathways.

Extrinsic Pathway: Cryopreservation stress can lead to the activation of death receptors on

the cell surface, which in turn activates caspase-8, an initiator caspase.[7]
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Intrinsic Pathway: Cellular stress activates the tumor suppressor protein p53, leading to an

increased ratio of the pro-apoptotic protein Bax to the anti-apoptotic protein Bcl-2.[7][20] This

disrupts the mitochondrial membrane, leading to the release of cytochrome c and the

activation of caspase-9.[7]

Execution Phase: Both caspase-8 and caspase-9 converge to activate the executioner

caspase, caspase-3, which orchestrates the dismantling of the cell, leading to apoptosis.

ROCK Pathway: The Rho-associated kinase (ROCK) pathway is also implicated in

apoptosis.[21] The use of ROCK inhibitors, such as Y-27632, has been shown to improve the

survival of cryopreserved cells by inhibiting this pathway.[8][16][22]

Experimental Workflow for Cryopreservation and Post-
Thaw Analysis
The following diagram illustrates a typical workflow for cryopreserving cells and evaluating their

post-thaw quality.
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Caption: Experimental workflow for cell cryopreservation.
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Conclusion
Successful cryopreservation is a cornerstone of modern cell-based research and therapy. By

adhering to a well-defined and optimized protocol, researchers can ensure the long-term

viability and functionality of their valuable cell stocks. This guide provides a detailed framework

for the cryopreservation of cells in liquid nitrogen, from initial cell preparation to post-thaw

analysis. The provided quantitative data and experimental protocols serve as a valuable

resource for establishing and troubleshooting cryopreservation procedures in the laboratory.

Furthermore, an understanding of the underlying cellular stress pathways offers opportunities

for the development of improved cryopreservation strategies.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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